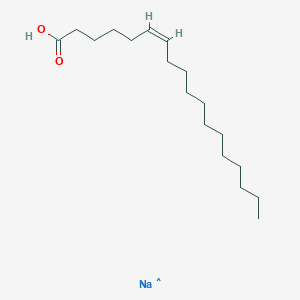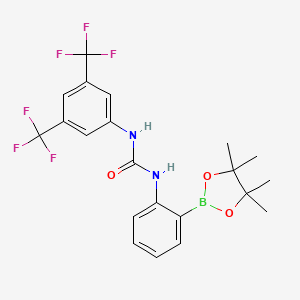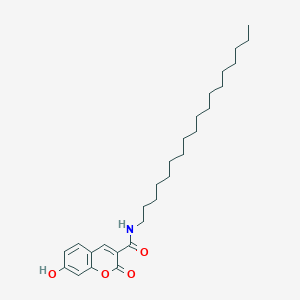
Neomycin Sulfate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neomycin Sulfate hydrate is an aminoglycoside antibiotic derived from the bacterium Streptomyces fradiae. It is commonly used in medical and research settings due to its broad-spectrum antibacterial properties. The compound is effective against both gram-positive and gram-negative bacteria, making it a valuable tool in combating bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Neomycin Sulfate hydrate is primarily obtained through the fermentation of Streptomyces fradiae. The fermentation broth is subjected to various purification steps to isolate the antibiotic. The process involves the following steps:
Fermentation: is cultured in a nutrient-rich medium.
Extraction: The fermentation broth is filtered to remove the bacterial cells.
Purification: The filtrate is subjected to ion-exchange chromatography to isolate Neomycin.
Crystallization: The purified Neomycin is crystallized to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the purification steps are optimized for efficiency and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Neomycin Sulfate hydrate undergoes various chemical reactions, including:
Oxidation: Neomycin can be oxidized to form neamine and neobiosamine.
Hydrolysis: Acid hydrolysis of Neomycin yields Neomycin A and neobiosamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid are typically employed.
Major Products
Oxidation: Neamine and neobiosamine.
Hydrolysis: Neomycin A and neobiosamine.
Scientific Research Applications
Neomycin Sulfate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in cell culture to prevent bacterial contamination.
Medicine: Used in topical ointments and creams to treat bacterial infections.
Industry: Utilized in the production of veterinary medicines and as a preservative in certain products
Mechanism of Action
Neomycin Sulfate hydrate exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria. This binding disrupts protein synthesis, leading to errors in the transcription of genetic codes and ultimately inhibiting bacterial growth and survival . Additionally, this compound inhibits phospholipase C by binding to inositol phospholipids, which affects various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Streptomycin: Also an aminoglycoside, used primarily to treat tuberculosis.
Kanamycin: Used to treat a variety of bacterial infections.
Uniqueness
Neomycin Sulfate hydrate is unique due to its broad-spectrum activity and its ability to inhibit both gram-positive and gram-negative bacteria. Its effectiveness in topical applications and its use in cell culture make it a versatile compound in both medical and research settings .
Properties
Molecular Formula |
C23H54N6O26S3 |
|---|---|
Molecular Weight |
926.9 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate |
InChI |
InChI=1S/C23H46N6O13.3H2O4S.H2O/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4;/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4);1H2/t5-,6+,7-,8+,9-,10-,11?,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;;/m1..../s1 |
InChI Key |
WHAGUNPVKDUVFV-QGTTWHFQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4C([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone](/img/structure/B12058524.png)



![2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)







